
(3,4-Difluoro-2-pivalamidophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluoro-2-pivalamidophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-pivalamidophenyl)boronic acid typically involves the introduction of boronic acid functionality to a difluorophenyl precursor. One common method is the borylation of a difluorophenyl halide using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The boronic acid group can undergo various substitution reactions, particularly in the presence of electrophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran, and methanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(3,4-Difluoro-2-pivalamidophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-pivalamidophenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product. The presence of fluorine atoms and the pivalamide group can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
- (3,4-Difluorophenyl)boronic acid
- (3,4-Difluoro-2-methoxyphenyl)boronic acid
- (3,4-Difluoro-2-aminophenyl)boronic acid
Comparison: (3,4-Difluoro-2-pivalamidophenyl)boronic acid is unique due to the presence of the pivalamide group, which can enhance its stability and reactivity compared to other difluorophenylboronic acids. The fluorine atoms also contribute to its distinct electronic properties, making it a valuable compound in various chemical transformations.
Properties
Molecular Formula |
C11H14BF2NO3 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropanoylamino)-3,4-difluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BF2NO3/c1-11(2,3)10(16)15-9-6(12(17)18)4-5-7(13)8(9)14/h4-5,17-18H,1-3H3,(H,15,16) |
InChI Key |
FZTVVMSRKSSXQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)NC(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
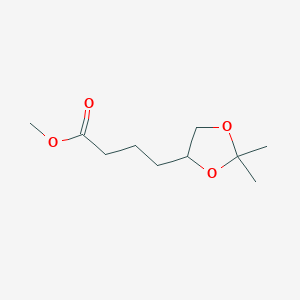
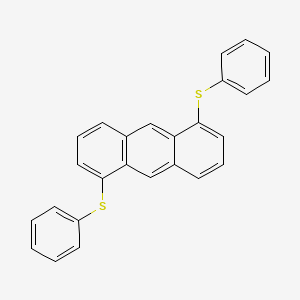


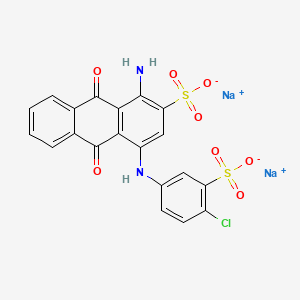
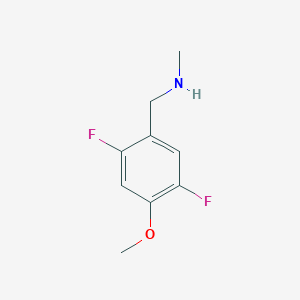
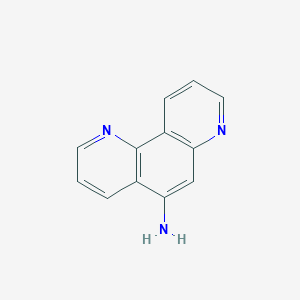
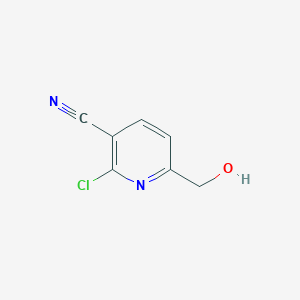
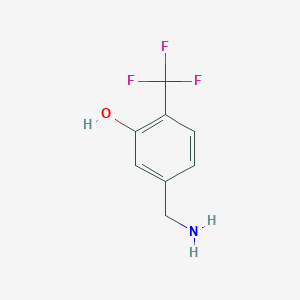

![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

